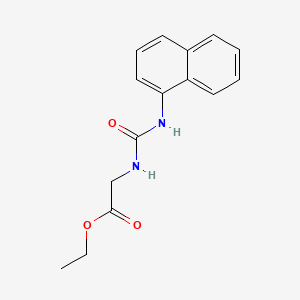
Urea, 3-((ethoxycarbonyl)methyl)-1-(1-naphthyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, 3-((ethoxycarbonyl)methyl)-1-(1-naphthyl)- is a complex organic compound that features a urea backbone with an ethoxycarbonylmethyl group and a naphthyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 3-((ethoxycarbonyl)methyl)-1-(1-naphthyl)- typically involves the reaction of 1-naphthylamine with ethyl chloroformate to form an intermediate, which is then reacted with isocyanate to yield the final product. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Urea, 3-((ethoxycarbonyl)methyl)-1-(1-naphthyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may yield naphthylamines.
Scientific Research Applications
Urea, 3-((ethoxycarbonyl)methyl)-1-(1-naphthyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which Urea, 3-((ethoxycarbonyl)methyl)-1-(1-naphthyl)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ethoxycarbonylmethyl group can enhance the compound’s ability to penetrate cell membranes, while the naphthyl group can interact with hydrophobic pockets in proteins, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
Urea, 1-(1-naphthyl)-: Lacks the ethoxycarbonylmethyl group, which may affect its solubility and reactivity.
Urea, 3-((methoxycarbonyl)methyl)-1-(1-naphthyl)-: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group, which may influence its chemical properties.
Uniqueness
Urea, 3-((ethoxycarbonyl)methyl)-1-(1-naphthyl)- is unique due to the presence of both the ethoxycarbonylmethyl and naphthyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
7684-76-6 |
|---|---|
Molecular Formula |
C15H16N2O3 |
Molecular Weight |
272.30 g/mol |
IUPAC Name |
ethyl 2-(naphthalen-1-ylcarbamoylamino)acetate |
InChI |
InChI=1S/C15H16N2O3/c1-2-20-14(18)10-16-15(19)17-13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,2,10H2,1H3,(H2,16,17,19) |
InChI Key |
UWNUTWBFIPHSRX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)NC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



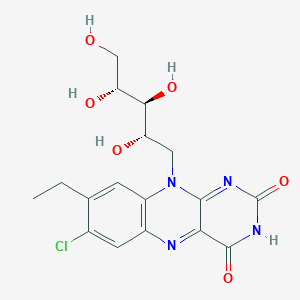
![7-benzoyl-4-ethyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B11948681.png)
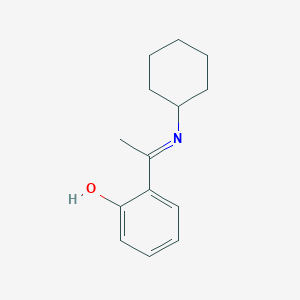
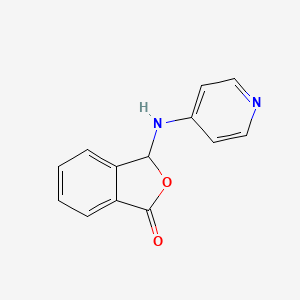

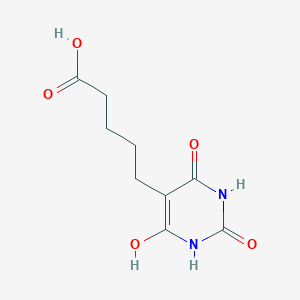


![2-ethoxy-4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl 4-propoxybenzoate](/img/structure/B11948733.png)

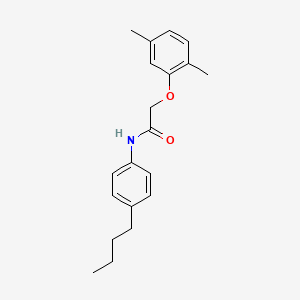
![Ethyl [2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]carbamate](/img/structure/B11948747.png)

